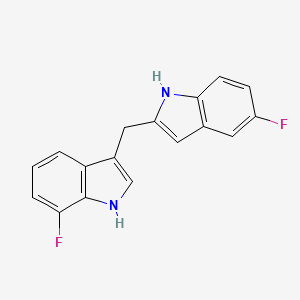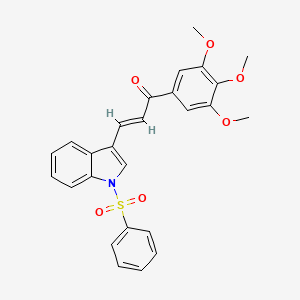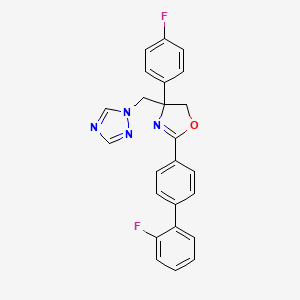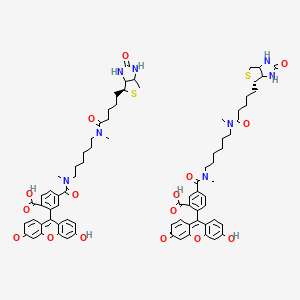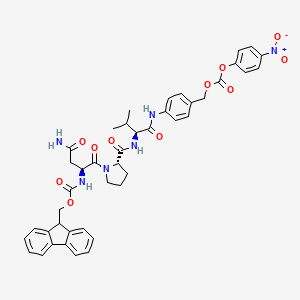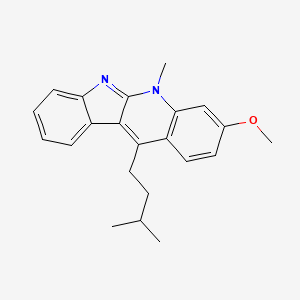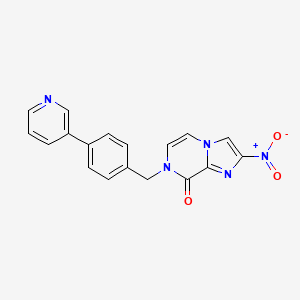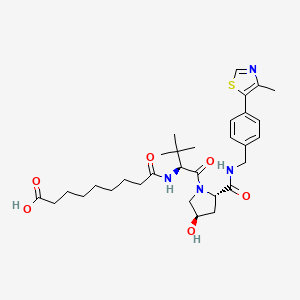
Nlrp3-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nlrp3-IN-8 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-8 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing small molecule inhibitors like this compound often involve:
Formation of Core Structure: This step involves the construction of the core chemical structure through reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Introduction of functional groups that enhance the compound’s activity, solubility, and stability. This may involve reactions like alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process while ensuring consistency, purity, and compliance with regulatory standards. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing quality control measures.
Chemical Reactions Analysis
Types of Reactions
Nlrp3-IN-8 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products are typically characterized and evaluated for their biological activity and stability.
Scientific Research Applications
Nlrp3-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of inflammasome activation and regulation.
Mechanism of Action
Nlrp3-IN-8 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its interaction with the adaptor protein ASC and the effector protein pro-caspase-1. This inhibition blocks the formation of the NLRP3 inflammasome complex, thereby reducing the production of pro-inflammatory cytokines interleukin-1β and interleukin-18 . The molecular targets and pathways involved include the NLRP3 protein, ASC, and caspase-1, as well as downstream signaling pathways that mediate inflammation .
Comparison with Similar Compounds
Similar Compounds
Several other compounds are known to target the NLRP3 inflammasome, including:
MCC950: A well-known NLRP3 inhibitor with potent anti-inflammatory effects.
CY-09: Another small molecule inhibitor that targets the NLRP3 inflammasome.
OLT1177: A selective NLRP3 inhibitor with demonstrated efficacy in preclinical models.
Uniqueness of Nlrp3-IN-8
This compound is unique in its specific binding affinity and selectivity for the NLRP3 protein. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for various inflammatory and autoimmune diseases. Its distinct chemical structure and mechanism of action differentiate it from other NLRP3 inhibitors, making it a valuable tool for research and drug development .
Properties
Molecular Formula |
C23H20N2O6 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[4-[(E)-2-[3,5-dimethoxy-2-[(E)-2-nitroethenyl]phenyl]ethenyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H20N2O6/c1-29-19-14-17(20(11-12-25(27)28)22(15-19)30-2)8-5-16-6-9-18(10-7-16)24-23(26)21-4-3-13-31-21/h3-15H,1-2H3,(H,24,26)/b8-5+,12-11+ |
InChI Key |
HOPNWVAJWVCASY-CQYWEGEGSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/[N+](=O)[O-])/C=C/C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=C[N+](=O)[O-])C=CC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



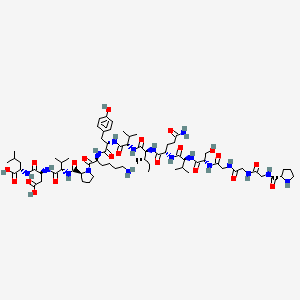
![[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)

